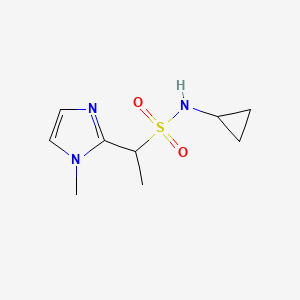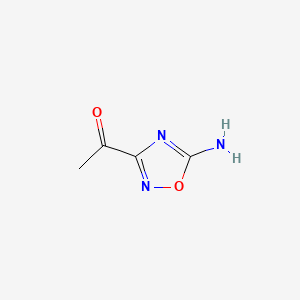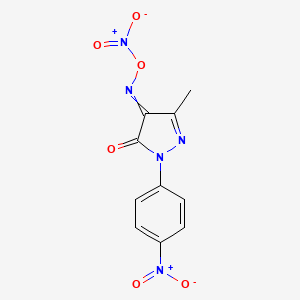
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring with a nitrophenyl group and a nitrooxime substituent, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione with hydroxylamine under specific conditions to introduce the nitrooxime group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Analyse Des Réactions Chimiques
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrooxime group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) involves its interaction with specific molecular targets. The nitro and nitrooxime groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) can be compared with other similar compounds, such as:
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl): Lacks the nitrooxime group, resulting in different chemical and biological properties.
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-aminophenyl): Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Propriétés
Numéro CAS |
63549-42-8 |
|---|---|
Formule moléculaire |
C10H7N5O6 |
Poids moléculaire |
293.19 g/mol |
Nom IUPAC |
[[3-methyl-1-(4-nitrophenyl)-5-oxopyrazol-4-ylidene]amino] nitrate |
InChI |
InChI=1S/C10H7N5O6/c1-6-9(12-21-15(19)20)10(16)13(11-6)7-2-4-8(5-3-7)14(17)18/h2-5H,1H3 |
Clé InChI |
XRGPGOJFVLGCGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1=NO[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




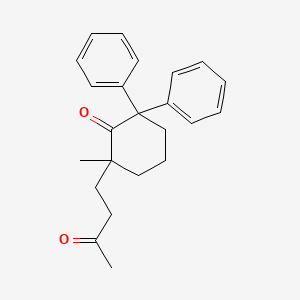
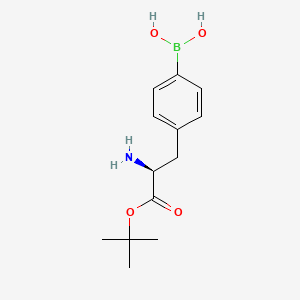
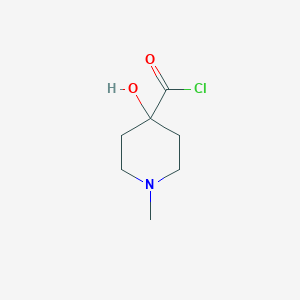
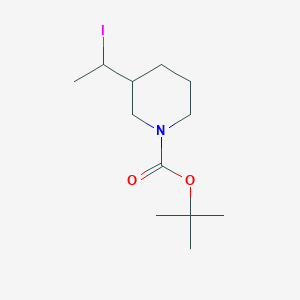
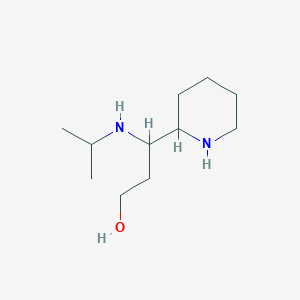


![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
